molecular formula C15H14Cl3N3O B11983671 N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide

N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide

Katalognummer: B11983671
Molekulargewicht: 358.6 g/mol
InChI-Schlüssel: MGBXHELIIHCNCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide is a synthetic organic compound characterized by the presence of trichloro, p-tolylamino, and nicotinamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide typically involves the reaction of 2,2,2-trichloro-1-p-tolylamino-ethanol with nicotinoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The trichloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of reduced amides or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the trichloro group.

Wissenschaftliche Forschungsanwendungen

N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,2,2-Trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-isobutyramide
  • N-(2,2,2-Trichloro-1-(4-sulfamoyl-phenylamino)-ethyl)-isobutyramide
  • N-(2,2,2-Trichloro-1-(4-methoxy-phenylamino)-ethyl)-isobutyramide

Uniqueness

N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide is unique due to its specific combination of trichloro, p-tolylamino, and nicotinamide groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H14Cl3N3O

Molekulargewicht

358.6 g/mol

IUPAC-Name

N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H14Cl3N3O/c1-10-4-6-12(7-5-10)20-14(15(16,17)18)21-13(22)11-3-2-8-19-9-11/h2-9,14,20H,1H3,(H,21,22)

InChI-Schlüssel

MGBXHELIIHCNCH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.